1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene
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Overview
Description
1-Fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene is an organic compound with the molecular formula C15H15FO3. It is characterized by the presence of a fluorine atom, a methoxy group, and an ethoxy group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-methoxyphenol: This can be achieved through the methylation of hydroquinone.
Preparation of 4-methoxyphenoxyethanol: This involves the reaction of 4-methoxyphenol with ethylene oxide under basic conditions.
Synthesis of this compound: The final step involves the reaction of 4-methoxyphenoxyethanol with 1-fluoro-4-nitrobenzene under reductive conditions to form the desired compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating groups (methoxy and ethoxy), the benzene ring is activated towards electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions, forming substituted benzene derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or reduction reactions to form hydroquinones, depending on the reagents and conditions used.
Scientific Research Applications
1-Fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can enhance its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene can be compared with other similar compounds, such as:
1-Fluoro-4-methoxybenzene: Lacks the ethoxy group, resulting in different chemical reactivity and biological activity.
4-Methoxyphenoxyethanol: Lacks the fluorine atom, affecting its interaction with molecular targets and overall properties.
1-Fluoro-4-nitrobenzene: Contains a nitro group instead of the methoxy and ethoxy groups, leading to different chemical behavior and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3/c1-17-13-6-8-15(9-7-13)19-11-10-18-14-4-2-12(16)3-5-14/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDWOIFUSUCBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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